

A Comparative Spectroscopic Guide to 4-Morpholinecarbonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Morpholinecarbonyl chloride

Cat. No.: B047336

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key chemical reagents is paramount. This guide provides a comparative spectroscopic analysis of **4-Morpholinecarbonyl chloride**, a versatile building block in organic synthesis, alongside its derivatives and common alternatives. The data presented herein, including detailed experimental protocols, aims to facilitate compound identification, reaction monitoring, and the rational design of novel molecules.

Introduction to 4-Morpholinecarbonyl Chloride and its Significance

4-Morpholinecarbonyl chloride is a widely used acylating agent in the synthesis of a variety of organic compounds, particularly in the pharmaceutical industry for the creation of novel drug candidates. Its derivatives, primarily morpholine-4-carboxamides, exhibit a broad spectrum of biological activities. The morpholine moiety is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Spectroscopic analysis provides a fundamental approach to characterize these molecules, ensuring their identity and purity, and offering insights into their electronic structure and reactivity. This guide will focus on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Morpholinecarbonyl chloride**, its parent structure morpholine, a representative derivative (Morpholine-4-carboxamide), and two common alternative acylating agents, benzoyl chloride and 4-nitrobenzoyl chloride. This comparative data allows for a clear understanding of the influence of the carbonyl chloride group and other substituents on the spectroscopic properties.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Protons α to Nitrogen	Protons α to Oxygen	Other Protons
4-Morpholinecarbonyl chloride	~3.75 (t, 4H)	~3.65 (t, 4H)	-
Morpholine	~2.86 (t, 4H)	~3.74 (t, 4H)	~1.8 (s, 1H, NH)
Morpholine-4-carboxamide	~3.4 (t, 4H)	~3.7 (t, 4H)	~4.6 (s, 2H, NH ₂)
Benzoyl Chloride[1]	-	-	7.5-8.2 (m, 5H)
4-Nitrobenzoyl Chloride[2]	-	-	8.30-8.45 (m, 4H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 't' denotes a triplet, 'm' a multiplet, and 's' a singlet.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	C=O	Carbons α to Nitrogen	Carbons α to Oxygen	Aromatic Carbons
4-Morpholinecarboxyl chloride	~168	~45	~66	-
Morpholine	-	46.1	67.8	-
Morpholine-4-carboxamide[3]	159.2	43.8	66.7	-
Benzoyl Chloride[4]	168.3	-	-	128.8, 130.5, 133.2, 135.0
4-Nitrobenzoyl Chloride[5]	166.8	-	-	124.2, 131.5, 139.1, 151.2

FT-IR Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C=O Stretch	C-N Stretch	C-O Stretch	Other Key Bands
4-Morpholinecarboxyl chloride	~1770 (s)	~1115 (s)	~1280 (s)	C-Cl stretch ~780 (m)
Morpholine	-	~1114 (s)	~1296 (s)	N-H stretch ~3300 (m, br)
Morpholine-4-carboxamide	~1650 (s)	~1115 (s)	~1280 (s)	N-H stretch ~3400 & 3200 (m)
Benzoyl Chloride[6]	1774 (s)	-	-	Aromatic C=C ~1600, 1450 (m)
4-Nitrobenzoyl Chloride[7]	1770 (s)	-	-	NO ₂ stretch ~1530 & 1350 (s)

's' denotes a strong absorption, 'm' a medium absorption, and 'br' a broad absorption.

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Fragments (m/z) and their Relative Intensities

Compound	Molecular Ion (M ⁺)	Key Fragments
4-Morpholinecarbonyl chloride[8]	149/151 (due to ³⁵ Cl/ ³⁷ Cl isotopes)	114 [M-Cl] ⁺ , 86 [Morpholine] ⁺ , 56 [C ₃ H ₄ N] ⁺
Morpholine	87	86 [M-H] ⁺ , 57 [C ₃ H ₇ N] ⁺ , 42 [C ₂ H ₄ N] ⁺
Morpholine-4-carboxamide	130	86 [Morpholine] ⁺ , 44 [CONH ₂] ⁺
Benzoyl Chloride[9][10]	140/142	105 [C ₆ H ₅ CO] ⁺ , 77 [C ₆ H ₅] ⁺ , 51 [C ₄ H ₃] ⁺
4-Nitrobenzoyl Chloride[11][12]	185/187	150 [O ₂ NC ₆ H ₄ CO] ⁺ , 122 [O ₂ NC ₆ H ₄] ⁺ , 76 [C ₆ H ₄] ⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Dissolve 5-10 mg of the liquid or solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters (General):
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - ^1H NMR:
 - Pulse sequence: Standard single-pulse sequence.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: -2 to 12 ppm.
 - ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0 to 220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

FT-IR Spectroscopy

- Sample Preparation (for neat liquids):

- Place one or two drops of the liquid sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first to create a thin liquid film.
- Mount the sandwiched plates in the spectrometer's sample holder.
- Instrument Parameters:
 - Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.
 - A background spectrum of the clean, empty salt plates should be acquired and automatically subtracted from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and their frequencies (in cm^{-1}).
 - Correlate the observed bands with specific functional groups present in the molecule.

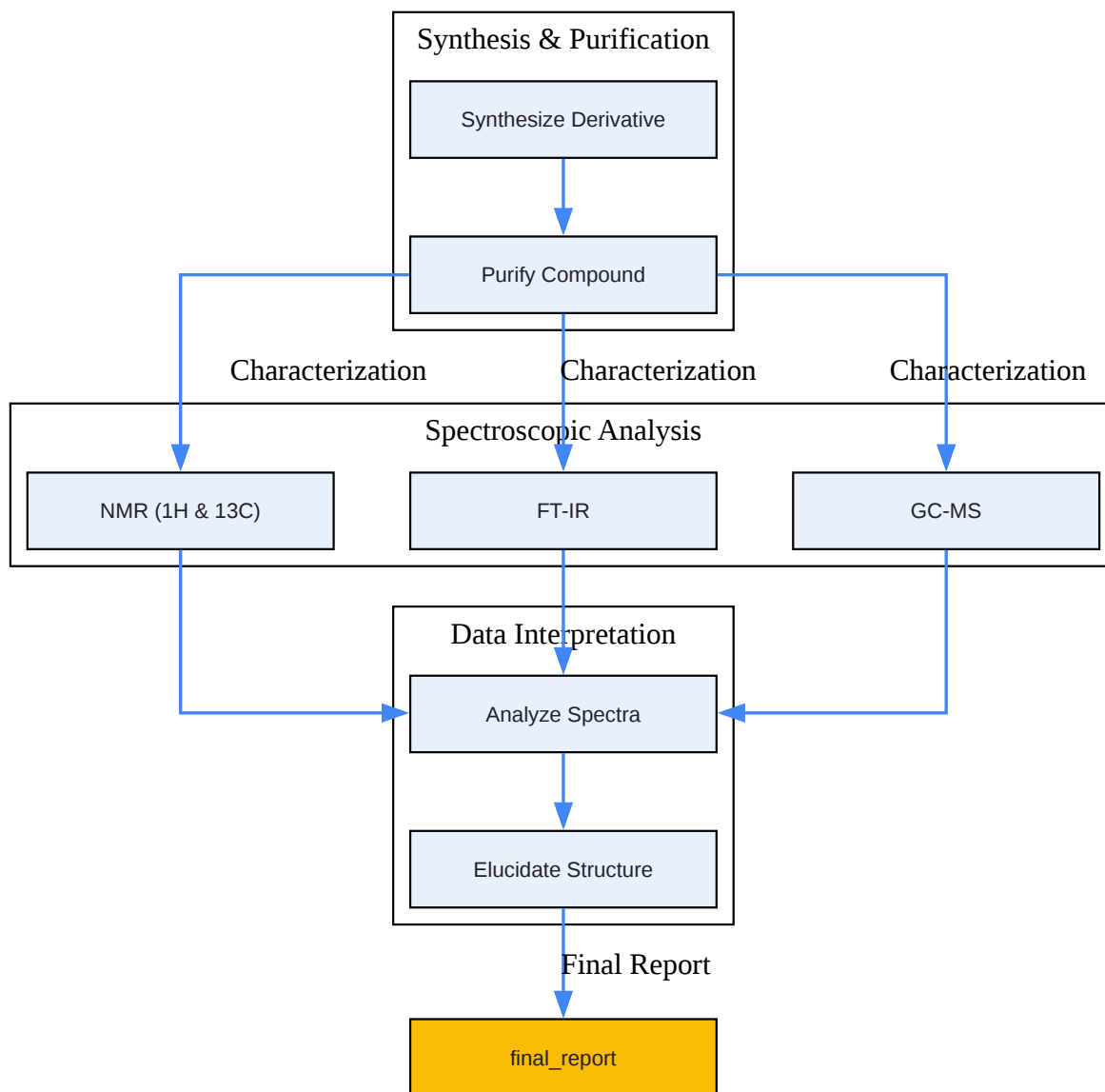
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrument Parameters:
 - Gas Chromatograph (GC):
 - Injector temperature: 250 °C.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven temperature program: Start at a low temperature (e.g., 50 $^{\circ}$ C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 $^{\circ}$ C) at a rate of 10-20 $^{\circ}$ C/min.
- Mass Spectrometer (MS):
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: Scan from m/z 40 to 400.
 - Ion source temperature: 230 $^{\circ}$ C.
 - Quadrupole temperature: 150 $^{\circ}$ C.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.
 - Compare the obtained mass spectrum with library spectra for confirmation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a **4-Morpholinecarbonyl chloride** derivative.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoyl chloride(98-88-4) ¹H NMR [m.chemicalbook.com]
- 2. 4-Nitrobenzoyl chloride(122-04-3) ¹H NMR spectrum [chemicalbook.com]
- 3. Morpholine-4-carboxamide | C₅H₁₀N₂O₂ | CID 75088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride(98-88-4) ¹³C NMR spectrum [chemicalbook.com]
- 5. 4-Nitrobenzoyl chloride(122-04-3) ¹³C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Nitrobenzoyl chloride(122-04-3) IR Spectrum [m.chemicalbook.com]
- 8. 4-Morpholinecarbonyl chloride | C₅H₈ClNO₂ | CID 84810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoyl chloride(98-88-4) MS [m.chemicalbook.com]
- 10. Benzoyl chloride [webbook.nist.gov]
- 11. 4-Nitrobenzoyl chloride [webbook.nist.gov]
- 12. 4-Nitrobenzoyl chloride [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-Morpholinecarbonyl Chloride and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047336#spectroscopic-analysis-of-4-morpholinecarbonyl-chloride-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com